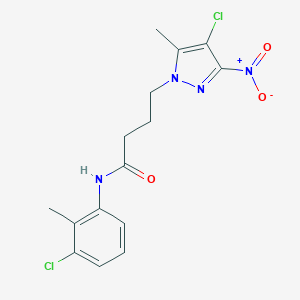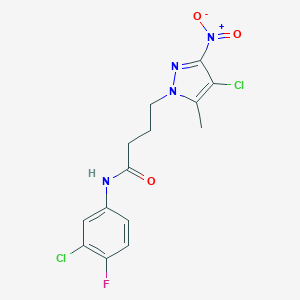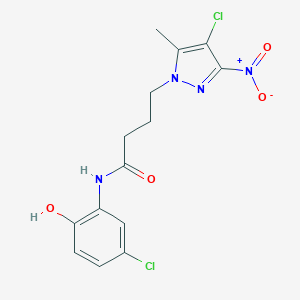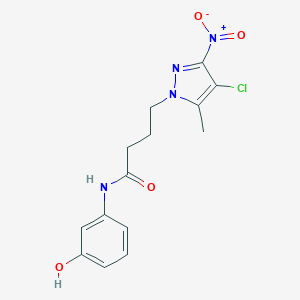![molecular formula C18H22N2O3S B318467 N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B318467.png)
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a sulfonamide group attached to a phenyl ring, further connected to a butanamide moiety. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,6-dimethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学研究应用
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Medicine: Explored for its antimicrobial and anticancer properties, showing activity against various bacterial strains and cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
作用机制
The mechanism of action of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells .
相似化合物的比较
Similar Compounds
- N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}acetamide
- N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}cyclopropanecarboxamide
- N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}propionamide
Uniqueness
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide stands out due to its specific butanamide moiety, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for distinct applications in research and industry .
属性
分子式 |
C18H22N2O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-6-17(21)19-15-9-11-16(12-10-15)24(22,23)20-18-13(2)7-5-8-14(18)3/h5,7-12,20H,4,6H2,1-3H3,(H,19,21) |
InChI 键 |
NULQJPAFYZLHIV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318386.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318388.png)
![ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318392.png)
![PROPAN-2-YL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318393.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318394.png)
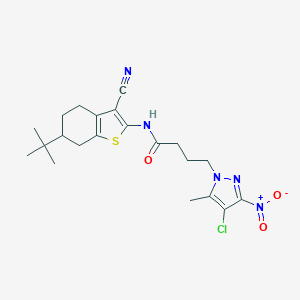
![2-methyl 4-propyl 5-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B318396.png)
![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B318398.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B318401.png)

